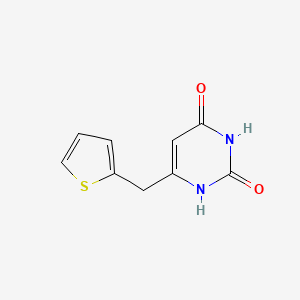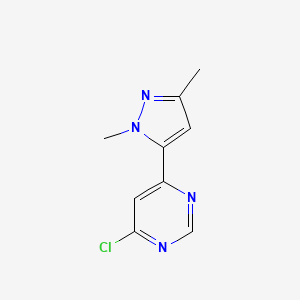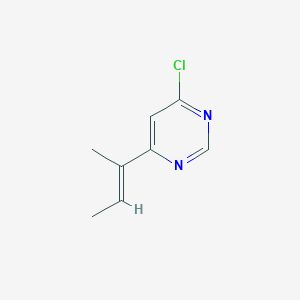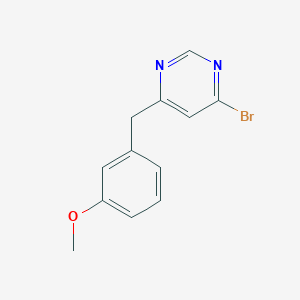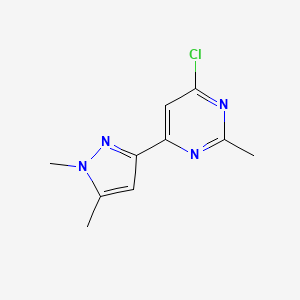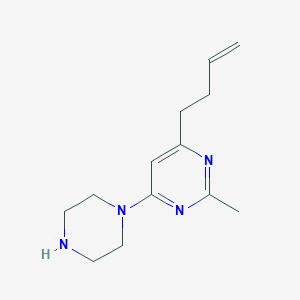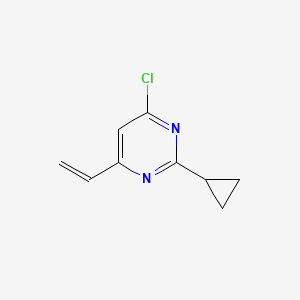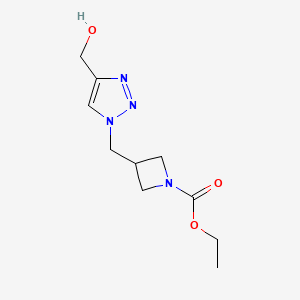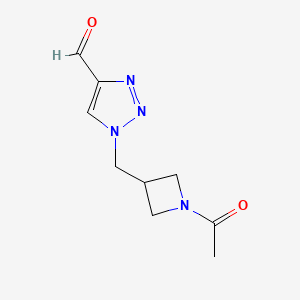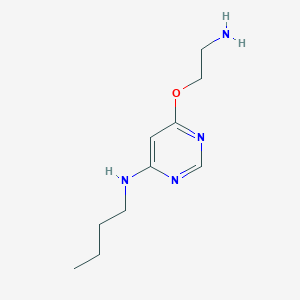
6-(2-氨基乙氧基)-N-丁基嘧啶-4-胺
描述
2-(2-Aminoethoxy)ethanol, also known as Diglycoamine or Diethylene Glycol Amine, is a versatile amine that is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Synthesis Analysis
The synthesis of 2-(2-Aminoethoxy)ethanol involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity .
Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .
Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is an organic compound with both amine and alcohol substituents. It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a combustible, colorless to light yellow, thick liquid with a fishy odor . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 . It is water-soluble and air-sensitive .
科学研究应用
氧化还原活化胺在键合中的应用
氧化还原活化的一次胺衍生物,包括类似于6-(2-氨基乙氧基)-N-丁基嘧啶-4-胺的结构,已被用于无金属光氧化还原催化合成C(sp3)–C(sp)和C(sp3)–C(sp2)键。这种方法有助于在温和条件下合成官能化炔烃和(E)-烯烃,展示了该化合物在构建复杂分子结构中的多功能性(Ociepa, Turkowska, & Gryko, 2018)。
组胺H4受体配体
一系列2-氨基嘧啶衍生物,包括6-(2-氨基乙氧基)-N-丁基嘧啶-4-胺的衍生物,被合成为组胺H4受体(H4R)的配体。这些化合物经过优化以提高效力,在动物模型中展示了抗炎和镇痛活性,突显了它们在治疗疼痛和炎症中的潜力(Altenbach et al., 2008)。
噻肟霉素的增效剂
对未融合的杂环化合物的研究,如带有氨基和氨基乙基取代基的4,5'-联嘧啶,探讨了它们作为噻肟霉素的增效剂的应用。这些研究有助于理解特定结构修饰如何影响药物化合物的活性(Kowalewski et al., 1981)。
合成和碎片化研究
对4-芳氧基-6-甲基嘧啶-2-胺的研究展示了该化合物在合成中的实用性以及在正电喷雾电离下的行为,揭示了其在稳定性和反应性方面的特性,这对于药物应用至关重要(Erkin et al., 2015)。
降压活性
与6-(2-氨基乙氧基)-N-丁基嘧啶-4-胺密切相关的6-芳基吡啶[2,3-d]嘧啶-7-胺衍生物已显示出作为降压剂的有希望结果。这些化合物可以将自发性高血压大鼠的血压降低至正常水平,表明它们在治疗高血压中的潜力(Bennett et al., 1981)。
安全和危害
作用机制
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium ion concentration in the sarcoplasmic reticulum, respectively .
Mode of Action
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This leads to changes in the ion concentration within the cells, affecting various cellular processes .
Biochemical Pathways
The compound affects the sodium-potassium pump and calcium ion transport pathways. By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium levels . The stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium ions, reducing their concentration in the cytosol . These changes can have downstream effects on various cellular functions, including muscle contraction and nerve impulse transmission .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the administered dose reaches the systemic circulation and its targets .
Result of Action
The molecular and cellular effects of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine’s action are primarily related to its impact on ion homeostasis. By altering the balance of sodium, potassium, and calcium ions within cells, it can influence a range of physiological processes, from muscle contraction to nerve signaling .
Action Environment
The action, efficacy, and stability of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methionine aminopeptidase-2 (MetAP2), an enzyme involved in protein synthesis and regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in protein synthesis and cellular function.
Cellular Effects
The effects of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NLRP3 inflammasome, a protein complex involved in inflammatory responses . By inhibiting the activation of this inflammasome, 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine can reduce inflammation and potentially mitigate related diseases.
Molecular Mechanism
At the molecular level, 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of methionine aminopeptidase-2 (MetAP2) by binding to its active site . This binding prevents the enzyme from catalyzing its substrate, thereby affecting protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine vary with different dosages. Low doses have been found to be effective in modulating biochemical pathways without causing significant adverse effects. Higher doses can lead to toxicity and adverse effects, such as liver damage and altered metabolic function . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy production and biosynthesis . These interactions can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine within cells and tissues are critical for its activity. It is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 6-(2-aminoethoxy)-N-butylpyrimidin-4-amine is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes and metabolism.
属性
IUPAC Name |
6-(2-aminoethoxy)-N-butylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-3-5-12-9-7-10(14-8-13-9)15-6-4-11/h7-8H,2-6,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPISBYGTJSVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


